6-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane
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Overview
Description
6-Methyl-1-phenyl-8-oxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group and a methyl group attached to an oxabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This method is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2, allowing for the efficient construction of the oxabicyclo[3.2.1]octane scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate and ZnBr2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxabicyclo[3.2.1]octane derivatives with different functional groups, while substitution reactions can introduce new substituents to the phenyl or methyl groups.
Scientific Research Applications
6-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in mechanistic studies.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic core but includes a nitrogen atom, leading to different chemical properties and applications.
1,6,6-Trimethyl-8-oxabicyclo[3.2.1]octan-2-one: Another similar compound with a different substitution pattern, affecting its reactivity and uses.
Uniqueness
6-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of a phenyl group and a methyl group on the oxabicyclo[3.2.1]octane core sets it apart from other similar compounds.
Properties
CAS No. |
62471-26-5 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
6-methyl-1-phenyl-8-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H18O/c1-11-10-14(9-5-8-13(11)15-14)12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3 |
InChI Key |
AXZVYUDVLGMVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCC1O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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